Smipine
Description
Structure
3D Structure
Properties
CAS No. |
52196-11-9 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C10H16N2O/c13-8-12-7-2-1-5-10(12)9-4-3-6-11-9/h8,10H,1-7H2 |
InChI Key |
FBNJGSJNODLRSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=NCCC2)C=O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Smipine
Identification and Quantification in Leguminous Plants: The Lupinus Genus
Smipine has been identified as one of the alkaloids present in plants belonging to the Lupinus genus, commonly known as lupins. While quinolizidine (B1214090) alkaloids are the most abundant and widely studied in lupins, piperidine (B6355638) alkaloids like this compound also occur. nih.govfrontiersin.orgfrontiersin.org
Presence Across Specific Lupinus Species and Cultivars (e.g., L. albus, L. formosus)
Research indicates the presence of this compound in specific Lupinus species and cultivars. It has been described as present in Lupinus formosus. frontiersin.orgnih.govresearchgate.netresearchgate.net this compound has also been quantified in certain Lupinus albus cultivars, including 'Dulce' and 'Estoril'. frontiersin.orgresearchgate.net Low levels of this compound (10-30 mg kg⁻¹ DM) were determined in some L. albus cultivars. frontiersin.orgresearchgate.net However, it was not detected in Lupinus angustifolius or Lupinus luteus in some studies. frontiersin.orgresearchgate.net this compound characterized the L. albus cultivars in one study, with the highest content recorded in L. albus cv. Dulce at a specific location and year (11.1 mg kg⁻¹ DM). frontiersin.orgresearchgate.net In another study focusing on lupin forage, this compound was only found in L. albus cv. Estoril. nih.govsciprofiles.comresearchgate.net
Influence of Environmental and Genotypic Factors on this compound Accumulation
The accumulation of alkaloids, including this compound, in Lupinus plants is influenced by a complex interaction between genotype and environmental conditions. nih.govfrontiersin.org Environmental factors such as light, drought, and temperature have a significant impact on the production and accumulation of quinolizidine alkaloids, and similar influences can be expected for other lupin alkaloids like this compound. nih.govfrontiersin.org Alkaloid biosynthesis is often light-regulated, with increased production during the day. nih.gov Drought stress can also lead to increased alkaloid production, though the impact can be related to the plant's developmental stage. nih.govfrontiersin.org Soil characteristics, including pH, elemental composition, and fertilizer use, can also affect alkaloid production. frontiersin.org
Genotype plays a major role in determining the alkaloid content in lupin seeds, accounting for a significant portion of the variability. frontiersin.orgnih.gov The interaction between genotype and environment also significantly affects the total alkaloid content and the content of different alkaloid classes, including piperidines. frontiersin.orgnih.gov For instance, the this compound content in L. albus cv. Estoril forage was found to be highest at a specific sowing date and location. nih.gov
Detection in Other Plant Genera (e.g., Haloxylon, Dichilus)
Beyond the Lupinus genus, this compound has been detected in other plant genera. It is reported to be present in the desert plant Haloxylon salicornicum. frontiersin.orgresearchgate.netresearchgate.net In H. salicornicum, this compound was identified as one of the major alkaloids, with a relative abundance exceeding 5% of the total alkaloids. researchgate.net this compound is also described as one of the major alkaloids found in the genus Dichilus. frontiersin.orgresearchgate.net
Chemoecological Roles of this compound in Plant-Environment Interactions and Defense Mechanisms
Alkaloids in Lupinus plants, including piperidines like this compound, are understood to play important roles in the plant's interactions with its environment, particularly in defense mechanisms. frontiersin.org These compounds are part of the plant's strategy against predators and pathogens. frontiersin.orgnih.gov Quinolizidine alkaloids, the most abundant type in lupins, are known to have roles in defense against pathogenic microorganisms, aphids, insects, mammals, and also exhibit allelopathic properties against competing plants. nih.gov While the specific chemoecological roles of this compound have not been as extensively studied as those of quinolizidine alkaloids, its presence as an alkaloid suggests a potential involvement in similar defense strategies. In Haloxylon salicornicum, some major alkaloids, including this compound, are thought to serve as chemical defense compounds against insects and mammalian herbivores, likely acting as agonists at nicotinic acetylcholine (B1216132) receptors. researchgate.net
Biosynthetic Pathways and Metabolic Engineering of Smipine
Overview of Alkaloid Biosynthesis Relevant to Smipine's Structural Class
This compound belongs to the piperidine (B6355638) group of alkaloids. frontiersin.org The biosynthesis of these alkaloids, like many others, originates from amino acid precursors. nih.gov Specifically, lysine-derived alkaloids, which include piperidines, quinolizidines, and indolizidines, form a diverse and widely distributed group in the plant kingdom. nih.gov The initial and critical step in the formation of these alkaloids is the decarboxylation of L-lysine to produce cadaverine (B124047). nih.gov This reaction is a gateway, channeling primary metabolism into the specialized pathways of secondary metabolite production. From cadaverine, a series of enzymatic reactions, including oxidative deamination and cyclization, lead to the formation of the characteristic heterocyclic ring structures of these alkaloids. nih.gov this compound, being a dipiperidyl alkaloid, is thought to be biosynthetically linked to the broader quinolizidine (B1214090) alkaloid pathway, sharing common precursors and early enzymatic steps. ben-erikvanwyk.com
Precursors and Early-Stage Biogenesis of this compound
The journey to synthesizing this compound begins with the amino acid L-lysine. This fundamental building block undergoes a series of enzymatic transformations to yield the core structures of this compound and related alkaloids.
The first committed step in the biosynthesis of this compound and other lysine-derived alkaloids is the decarboxylation of L-lysine to form cadaverine. frontiersin.orgnih.gov This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC). frontiersin.orgnih.govexodocientifica.com.br The activity of LDC is crucial as it represents the entry point into the alkaloid pathway. In many organisms, the production of cadaverine is a regulated process. For instance, in some bacteria, acidic conditions can stimulate LDC activity, leading to the production of cadaverine, which in turn raises the pH. exodocientifica.com.br While the regulation in plants is more complex, the fundamental role of LDC in providing the cadaverine precursor is conserved. nih.gov
Following the formation of cadaverine, the next key player in the biosynthetic pathway is a copper amine oxidase (CAO). nih.gov These enzymes catalyze the oxidative deamination of primary amines, such as cadaverine, to produce an aminoaldehyde, ammonia, and hydrogen peroxide. frontiersin.orgnih.gov In the context of this compound and quinolizidine alkaloid biosynthesis, CAO acts on cadaverine to yield 5-aminopentanal. nih.govmdpi.com This intermediate is unstable and spontaneously cyclizes to form the Schiff base, Δ¹-piperideine. nih.govmdpi.com This cyclization is a critical step in forming the piperidine ring, a core structural motif in this compound.
Role of Lysine Decarboxylase (LDC) in Cadaverine Formation
Elucidation of Enzymatic Steps and Proposed Biosynthetic Routes to this compound
The precise enzymatic steps leading from Δ¹-piperideine to this compound are still under investigation, but feeding experiments and the identification of co-occurring alkaloids have provided valuable insights. It is proposed that two molecules of Δ¹-piperideine, or a derivative, condense to form the dipiperidyl structure of this compound. grafiati.com The detection of other dipiperidyl alkaloids like ammodendrine (B1217927) alongside this compound and quinolizidine alkaloids suggests a branching pathway from a common intermediate. ben-erikvanwyk.comgrafiati.com The exact mechanisms and enzymes governing this condensation and subsequent modifications remain an active area of research.
Interconnections with Quinolizidine Alkaloid Biosynthesis
The biosynthesis of this compound is intricately linked with that of quinolizidine alkaloids. frontiersin.orgmdpi.com Both classes of alkaloids share the same initial precursor, L-lysine, and the first two enzymatic steps catalyzed by LDC and CAO. frontiersin.orgnih.govmdpi.com The common intermediate, Δ¹-piperideine, serves as a branch point. mdpi.com While further cyclization and condensation reactions of Δ¹-piperideine lead to the tetracyclic quinolizidine skeleton, a different condensation pathway is thought to produce the dipiperidyl structure of this compound and ammodendrine. mdpi.comgrafiati.com The co-occurrence of this compound and quinolizidine alkaloids in various plant species, particularly within the Lupinus genus, further supports this biosynthetic relationship. frontiersin.org
Methodological Approaches for Investigating Biosynthetic Pathways
Unraveling the complexities of this compound biosynthesis requires a combination of classical and modern analytical techniques.
Cell-Free Synthesis: This powerful in vitro technique has been instrumental in studying the biosynthesis of this compound and ammodendrine. grafiati.comresearchgate.net By using cell extracts containing the necessary enzymes and providing labeled precursors, researchers can track the conversion of substrates into products without the complexities of a living cell. nih.govwikipedia.org This approach has confirmed that cadaverine is a precursor for both rings of ammodendrine, a close structural relative of this compound. grafiati.com
Transcriptomics: The advent of high-throughput sequencing technologies has revolutionized the study of metabolic pathways. mdpi.com Transcriptome analysis allows for the identification of genes that are expressed in tissues where specific alkaloids are produced. oup.comnih.gov By comparing the transcriptomes of high- and low-alkaloid varieties of plants, or by analyzing tissues at different developmental stages, researchers can identify candidate genes encoding the enzymes involved in the biosynthetic pathway. oup.comnih.gov This approach has been successfully used to identify genes involved in the biosynthesis of other alkaloids and holds great promise for fully elucidating the this compound biosynthetic pathway. oup.comnih.gov
Data Tables
Table 1: Key Enzymes in the Early Stages of this compound Biosynthesis
| Enzyme | Abbreviation | Function | Precursor | Product |
| Lysine Decarboxylase | LDC | Decarboxylation | L-lysine | Cadaverine |
| Copper Amine Oxidase | CAO | Oxidative Deamination | Cadaverine | 5-aminopentanal |
Table 2: Investigational Methods for this compound Biosynthesis
| Method | Description | Key Findings/Applications |
| Cell-Free Synthesis | In vitro enzymatic reactions using cell extracts and labeled precursors. grafiati.comresearchgate.net | Confirmation of cadaverine as a precursor for dipiperidyl alkaloids. grafiati.com |
| Transcriptomics | Analysis of gene expression profiles in alkaloid-producing tissues. oup.comnih.gov | Identification of candidate genes encoding biosynthetic enzymes. oup.com |
Chemical Synthesis and Analog Development of Smipine
Methodologies for the De Novo Synthesis of the Smipine Core Structure
De novo synthesis of the this compound core structure has been a subject of chemical investigation, particularly to confirm the proposed structure of the naturally occurring alkaloid fishersci.ca. One reported total synthesis approach involved the condensation of α-tripiperidine with pyrrole (B145914) fishersci.ca. While some logical intermediates in early synthetic attempts proved too unstable for conversion to this compound, a successful route was ultimately devised through specific reactions fishersci.ca.
Beyond traditional chemical synthesis, cell-free systems have also been explored for the synthesis of this compound. Research indicates that this compound can be synthesized in cell-free extracts, with cadaverine (B124047) serving as a precursor synhet.comnih.govwikidata.org. Cadaverine is also noted as a precursor for quinolizidine (B1214090) alkaloids, highlighting a potential common entry point in some biosynthetic pathways .
Strategies for the Derivatization and Preparation of this compound Analogs
Strategies for the preparation of alkaloid analogs often involve chemical derivatization of the core structure or related compounds. While specific detailed methodologies solely focused on this compound derivatization were not extensively detailed in the reviewed literature, the synthesis and separation of enantiomers of related alkaloids, such as ammodendrine (B1217927) (a bipiperidyl alkaloid like this compound), provide insights into potential approaches . Techniques involving derivatization to form diastereomers followed by chromatographic separation, such as preparative HPLC, have been successfully applied to obtain pure enantiomers of related bipiperidyl alkaloids . This suggests that similar strategies could be applicable to the preparation and separation of chiral this compound analogs. The development of synthetic analogs is a relevant area, particularly when natural sources of alkaloids become less available wikidata.orgctdbase.org.
Stereochemical Considerations and Control in this compound Synthesis
Stereochemical control is a critical aspect in the synthesis of many organic molecules, particularly chiral compounds like alkaloids, where different stereoisomers can exhibit distinct properties . While detailed information specifically on the stereochemical control in this compound total synthesis was not prominently featured, the importance of stereochemical integrity in the synthesis of chiral natural products and synthetic compounds is well-recognized . Methods in stereoselective synthesis are employed to control the formation of specific stereoisomers. The study of related alkaloids such as ammodendrine underscores the existence of enantiomeric forms and methods for their separation, often involving the creation and separation of diastereomers . This highlights the potential for stereoisomerism in this compound and the need for controlled synthetic routes to access specific stereochemical forms.
Emerging Synthetic Routes and Future Perspectives in this compound Chemical Synthesis
Emerging synthetic routes for alkaloids, including those structurally related to this compound, are continuously being explored. Cell-free synthesis represents one such avenue that has shown promise for the production of this compound from precursors like cadaverine synhet.comnih.govwikidata.org. This biotechnological approach offers potential advantages for alkaloid production synhet.com. Future perspectives in this compound chemical synthesis may involve the refinement of existing de novo routes to improve efficiency, yield, and stereochemical control. Additionally, the exploration of novel synthetic methodologies, potentially leveraging biocatalysis or other innovative chemical transformations, could provide alternative pathways to the this compound core and its analogs. The increasing interest in accessing specific alkaloid structures for various purposes may drive further research into developing versatile and sustainable synthetic strategies for compounds like this compound.
Advanced Analytical Methodologies for Smipine Research
Chromatographic Techniques for Separation and Identification (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)
Chromatographic techniques are fundamental in natural product chemistry for separating complex mixtures into individual components hilarispublisher.comjsmcentral.org. This is particularly important for isolating and identifying compounds like Smipine from plant extracts or other biological sources. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry eurekaselect.comchromatographyonline.com.
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds filab.frthermofisher.com. In GC-MS, a sample is vaporized and carried through a chromatographic column by an inert gas, where components separate based on their boiling points and interactions with the stationary phase thermofisher.cominnovatechlabs.com. As each separated compound elutes from the column, it enters a mass spectrometer, which measures the mass-to-charge ratio (m/z) of ionized fragments, producing a mass spectrum chromatographyonline.cominnovatechlabs.com. This mass spectrum serves as a unique fingerprint for identification, often compared against spectral libraries nist.govcabidigitallibrary.org. This compound, being a relatively small organic molecule, can be analyzed by GC-MS. The mass spectrum of this compound shows a molecular ion peak at m/z 180 and significant fragments at m/z 109 (base peak), 96, 151, 112, and 163 cabidigitallibrary.org. The Kovats retention index for this compound on a standard non-polar column has been reported as 1580 nih.gov. GC-MS analysis can provide both qualitative identification based on retention time and mass spectral matching, and quantitative analysis by measuring peak areas or heights chromatographyonline.cominnovatechlabs.com.
LC-MS, on the other hand, is suitable for a wider range of compounds, including those that are non-volatile or thermally labile bu.edu. In LC-MS, the sample is separated by liquid chromatography, where components partition between a stationary phase and a liquid mobile phase jsmcentral.orgbu.edu. The eluent then enters a mass spectrometer, typically via an interface that ionizes the molecules bu.edu. LC-MS/MS (tandem mass spectrometry) offers enhanced sensitivity and specificity by performing multiple stages of mass analysis, allowing for the selection of a parent ion and fragmentation into characteristic product ions nih.govmeasurlabs.com. This is particularly useful for analyzing complex biological matrices and quantifying target analytes at trace levels nih.govmeasurlabs.com. While specific LC-MS methods solely focused on this compound quantification were not detailed in the provided snippets, LC-MS/MS is a highly sensitive technique for detecting target analytes in trace quantities and is used for analyzing plant alkaloids and other natural products measurlabs.comnih.gov.
Chromatographic techniques, including TLC, HPLC, and GC, are widely used for the identification, quantification, and quality control of natural products hilarispublisher.comslideshare.net. The combination of chromatography with mass spectrometry (GC-MS, LC-MS, LC-MS/MS) provides powerful tools for both qualitative and quantitative analysis of compounds like this compound in complex mixtures eurekaselect.comcabidigitallibrary.orgmeasurlabs.com.
Spectroscopic Approaches for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are indispensable for determining the chemical structure of isolated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are key methods employed in the structural elucidation of natural products eurekaselect.comacs.org.
NMR spectroscopy is a powerful tool that provides detailed information about the connectivity and arrangement of atoms within a molecule jchps.comwesleyan.edu. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HSQC, HMBC), chemists can determine the functional groups present, the types of carbon and hydrogen atoms, and their spatial relationships jchps.comwesleyan.eduox.ac.uk. This allows for the step-by-step construction of the molecular structure wesleyan.edu. NMR is considered the most powerful, though least sensitive, method for structure determination nih.gov. Despite challenges with small sample amounts, advances in microscale NMR techniques have enabled the elucidation of structures from nanomole quantities nih.gov.
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations youtube.comwikipedia.org. Different functional groups vibrate at characteristic frequencies, resulting in distinctive peaks in the IR spectrum youtube.com. IR spectroscopy can be used for identification and confirmation of purified compounds hilarispublisher.com. The vapor phase IR spectrum of this compound is available nih.gov. IR spectroscopy can also be used to study molecular interactions like hydrogen bonding aps.org.
Mass Spectrometry (MS), in addition to its role in identification when coupled with chromatography, is crucial for determining the molecular weight and fragmentation pattern of a compound eurekaselect.comacs.org. High-resolution mass spectrometry can provide the exact molecular mass, allowing for the determination of the elemental composition acs.org. The fragmentation pattern observed in a mass spectrum, particularly in tandem MS experiments (MS/MS or MSⁿ), provides clues about the substructures within the molecule bu.eduacs.org. By analyzing the masses of the fragment ions, researchers can deduce how the molecule breaks apart, which helps in piecing together the structure acs.org. This compound has a computed molecular weight of 180.25 g/mol and an accurate mass of 180.126263138 Da nih.gov. The GC-MS data for this compound includes its mass fragmentation pattern cabidigitallibrary.org.
The combined information from NMR, IR, and MS data is often essential for the complete and unambiguous structural elucidation of natural products like this compound eurekaselect.comacs.org.
Developments in Analytical Sensitivity and Specificity for this compound Quantification
Enhancements in analytical sensitivity and specificity are critical for the accurate quantification of this compound, especially when present at low concentrations in complex matrices. Sensitivity refers to the ability of an analytical method to detect and quantify a substance at low levels, often expressed as the limit of detection (LOD) or lower limit of quantification (LLOQ) wikipedia.orgmdpi.com. Specificity refers to the ability of a method to selectively measure the target analyte without interference from other components in the sample wikipedia.organalyse-it.com.
Developments in chromatographic and spectroscopic techniques have significantly improved sensitivity and specificity. For instance, the coupling of highly efficient separation techniques like UPLC (Ultra-High-Performance Liquid Chromatography) with sensitive mass analyzers in LC-MS/MS systems allows for the detection of target analytes in trace quantities with high specificity eurekaselect.commeasurlabs.com. Tandem mass spectrometry (MS/MS) employing techniques like Multiple Reaction Monitoring (MRM) enhances specificity by monitoring specific fragmentation pathways of the target molecule, effectively filtering out interfering signals nih.govmeasurlabs.com.
Improvements in sample preparation techniques also contribute to enhanced sensitivity and specificity by concentrating the analyte and removing interfering substances hilarispublisher.comjsmcentral.org. Techniques such as solid phase extraction (SPE) are used for extracting and purifying natural products from complex samples hilarispublisher.comcabidigitallibrary.org.
While specific data on the LOD or LLOQ for this compound using modern analytical methods were not explicitly detailed in the provided search results, the principles applied to the quantification of other compounds, such as peimine (B17214) by LC-MS/MS with an LLOQ of 1 ng/mL, illustrate the capabilities of these advanced techniques for achieving high sensitivity nih.gov. Similarly, studies on the analytical sensitivity and specificity of methods for detecting other compounds, like SARS-CoV-2 antigens, highlight the importance of method validation and the varying sensitivities of different platforms mdpi.comnih.gov.
Application of Analytical Methods in Comprehensive Phytochemical Profiling
Comprehensive phytochemical profiling involves the identification and quantification of a wide range of chemical compounds present in a plant or biological extract nih.gov. This holistic approach provides a detailed snapshot of the chemical composition and is crucial for understanding the diversity of natural products and their potential biological activities. Analytical methods, particularly hyphenated techniques, play a central role in phytochemical profiling.
GC-MS and LC-MS are extensively used for separating and identifying numerous compounds in complex natural product extracts eurekaselect.comslideshare.net. By analyzing the retention times and mass spectra of the separated components, researchers can identify known compounds by comparing them to databases and can also detect and characterize unknown compounds innovatechlabs.comcabidigitallibrary.org.
Phytochemical profiling studies often utilize these techniques to identify various classes of compounds, including alkaloids, flavonoids, terpenes, and phenolic compounds bestchrom.comhumanjournals.comresearchgate.net. For example, GC-MS has been used to identify quinolizidine (B1214090) alkaloids, including this compound, in Lupinus species cabidigitallibrary.orgsciprofiles.com. LC-MS is also employed in metabolomics studies to profile the complex mixture of metabolites in natural products bestchrom.com.
The application of these analytical methods in comprehensive phytochemical profiling allows for:
Identification of major and minor constituents: Revealing the full spectrum of compounds present in a sample.
Chemotype analysis: Differentiating between plants of the same species based on their chemical composition slideshare.net.
Quality control: Ensuring consistency in the chemical composition of natural products.
Discovery of new compounds: Identifying previously unknown natural products d-nb.info.
Correlation of chemical profile with biological activity: Linking specific compounds or chemical profiles to observed biological effects jsmcentral.org.
Studies on the phytochemical composition of plants like Haloxylon salicornicum have used preliminary phytochemical tests to indicate the presence of alkaloids, flavonoids, and other compounds, highlighting the initial steps in profiling humanjournals.com. More detailed profiling, as seen in the analysis of Ballota nigra infusion, involves the identification and quantification of specific phenolic and organic acids using techniques like HPLC-DAD and HPLC-UV researchgate.net. The identification of this compound alongside other alkaloids like lupanine (B156748) and sparteine (B1682161) in Lupinus species further exemplifies the use of these methods in profiling complex alkaloid mixtures cabidigitallibrary.orgsciprofiles.com.
Comprehensive phytochemical profiling using advanced analytical methodologies provides valuable insights into the chemical diversity of natural sources and supports research into the potential applications of compounds like this compound.
Mechanistic Insights into Smipine S Biological Interactions
General Overview of Potential Biological Activities Associated with Piperidine (B6355638) Alkaloids
Piperidine alkaloids represent a diverse group of natural compounds characterized by a six-membered ring containing one nitrogen atom. This structural motif is found in numerous alkaloids with a wide spectrum of biological activities encyclopedia.pub. Studies on various piperidine derivatives and alkaloids have reported effects including antihypertensive, antiaggregant, antioxidant, antitumor, antispasmodic, antiasthmatic, antidepressant, anxiolytic, antimicrobial, anti-inflammatory, antiviral, antimalarial, general anesthetic, antiepileptic, anticonvulsant, and antihyperlipidemic properties encyclopedia.pubmdpi.comnwmedj.org. The presence of the piperidine nucleus contributes to their reactivity and potential interactions with biological targets nwmedj.orgontosight.ai.
Investigational Interactions with Neurotransmitter Systems
Certain alkaloids, including some piperidine derivatives, are known to interfere with neuronal signal transduction by interacting with neuroreceptors, enzymes involved in neurotransmitter metabolism, and ion channels researchgate.netresearchgate.net. These interactions can modulate the normal functioning of the nervous system researchgate.net.
Examination of Agonistic Activities at Nicotinic Acetylcholine (B1216132) Receptors
Smipine, along with other alkaloids found in Haloxylon salicornicum such as haloxynine, halosaline, haloxine, and anabasine (B190304), are considered major constituents of the plant's alkaloid profile researchgate.netingentaconnect.comnih.govafricaresearchconnects.comingentaconnect.com. Some of these alkaloids are recognized as strong agonists at nicotinic acetylcholine receptors (nAChRs) researchgate.netingentaconnect.comnih.govafricaresearchconnects.comingentaconnect.com. This agonistic activity at nAChRs is hypothesized to play a role in the plant's chemical defense against herbivores researchgate.netingentaconnect.comnih.govafricaresearchconnects.comingentaconnect.com. While the direct agonistic activity of isolated this compound at nAChRs is suggested by its co-occurrence with known nAChR agonists and its classification as a major alkaloid in H. salicornicum, specific detailed research findings solely on this compound's interaction with these receptors are limited within the provided context. However, the structural similarities of related alkaloids like haloxynine and halosaline to known nAChR agonists such as Conium alkaloids support the likelihood of comparable activities among the piperidine alkaloids from this source ingentaconnect.com.
Modulatory Effects on Investigational Cellular Pathways
Research into the biological activities of plant extracts containing this compound and studies on other piperidine alkaloids suggest potential modulatory effects on various cellular pathways, including those related to neuroprotection, cancer, and inflammation.
Studies on Neuroprotective Mechanisms
While direct studies specifically on this compound's neuroprotective mechanisms are not extensively detailed in the provided information, the broader category of piperidine derivatives has been investigated for such effects researchgate.netgrafiati.com. Some natural products containing piperidine scaffolds or related structures have demonstrated neuroprotective activities researchgate.net. Further research is needed to elucidate any specific neuroprotective mechanisms associated with this compound itself.
Research on Anticancer Activities
Investigations into the potential anticancer activities of compounds found in Haloxylon salicornicum, a source of this compound, have been conducted. Extracts of H. salicornicum have shown cytotoxic effects on certain cancer cell lines, such as liver cancer cells (HCAM) researchgate.netresearchgate.net. While these studies point to the potential of the plant extract, the specific contribution of this compound to this observed activity requires further investigation researchgate.net. Research on other piperidine derivatives, such as piperine, has demonstrated cytotoxic action against various cancer cells in vitro mdpi.comnwmedj.org. The anticancer potential of piperidine and its derivatives is an area of ongoing research, with studies exploring their ability to induce apoptosis and inhibit cell cycle progression in cancer cells nwmedj.org.
Investigations into Antimicrobial and Anti-inflammatory Properties
Extracts from Haloxylon salicornicum, which contain this compound as a major alkaloid, have been traditionally used for their anti-inflammatory and antiseptic properties humanjournals.com. Studies on the methanolic extract of H. salicornicum have shown significant anti-inflammatory effects in animal models, reducing paw edema humanjournals.comresearchgate.netresearchgate.net. These extracts also exhibit antimicrobial activity against various bacterial species, including Staphylococcus aureus and Escherichia coli researchgate.nethumanjournals.com. While the plant extract demonstrates these activities, the specific role of this compound in contributing to the observed antimicrobial and anti-inflammatory effects requires further isolation and testing of the individual compound humanjournals.com. Piperidine alkaloids in general are known to possess antimicrobial and anti-inflammatory potentials mdpi.comnwmedj.orgmdpi.com.
Summary of Investigational Biological Activities Associated with this compound (based on plant extracts and related compounds):
| Activity | Evidence Type | Source(s) | Notes |
| nAChR Agonism | Co-occurrence with known agonists in H. salicornicum | researchgate.netingentaconnect.comnih.govafricaresearchconnects.comingentaconnect.com | Suggested role in plant defense; direct this compound data limited. |
| Neuroprotective | General to some piperidine derivatives | researchgate.netgrafiati.com | Specific this compound mechanisms require further study. |
| Anticancer | H. salicornicum extract cytotoxicity | researchgate.netresearchgate.net | This compound's specific contribution needs further investigation. |
| Antimicrobial | H. salicornicum extract activity | researchgate.nethumanjournals.com | This compound's specific contribution needs further investigation. |
| Anti-inflammatory | H. salicornicum extract activity | humanjournals.comresearchgate.netresearchgate.net | This compound's specific contribution needs further investigation. |
Structure-Activity Relationship (SAR) Studies and Molecular Basis of Biological Action
Specific, detailed structure-activity relationship (SAR) studies focused exclusively on this compound were not extensively found in the reviewed literature. SAR studies generally aim to correlate variations in chemical structure with changes in biological activity to understand the molecular basis of action and guide the design of more potent or selective compounds. While the concept of SAR is fundamental in medicinal chemistry and has been applied to various compound classes, including other alkaloids and compounds containing piperidine linkers, its specific application to this compound has not been prominently reported in the search results. optibrium.comwikipedia.orgnih.govsmafoundation.org
This compound's structure includes a piperidine ring and a pyrrolidine (B122466) ring linked by a carbon chain, with a formyl group attached to the piperidine nitrogen. ontosight.aiingentaconnect.com The biological activities observed in plants containing this compound, such as insecticidal and antifeedant effects attributed to the alkaloid content, suggest potential interactions with biological targets. researchgate.netresearchgate.net Some alkaloids found alongside this compound, such as anabasine and haloxynine, are known to act as agonists at nicotinic acetylcholine receptors (nAChRs). smafoundation.orgnih.govresearchgate.net Given that this compound is a piperidine alkaloid, it is plausible that its biological actions, if any, could involve interactions with neuroreceptors or other components of the nervous system, similar to other alkaloids found in the same plant sources. researchgate.netnih.gov However, direct experimental data confirming this compound's specific binding affinity or functional effects on such targets were not identified.
Utilization of Preclinical Models for Mechanistic Biological Activity Assessment
The use of preclinical models to assess the mechanistic biological activity of this compound specifically has not been widely documented in the examined sources. Preclinical models, including in vitro assays and in vivo animal models, are crucial tools for understanding how a compound interacts with biological systems and to evaluate its potential efficacy and mechanisms before human studies. ingentaconnect.comnih.gov
While extracts of plants containing this compound, such as Haloxylon salicornicum, have been investigated in animal models for various biological effects, such as antihypertensive activity in rats, these studies typically assess the activity of the complex mixture of compounds present in the extract rather than isolating the effects of individual constituents like this compound. Therefore, attributing the observed effects or elucidating the specific mechanism of this compound within these studies is challenging without further fractionation and testing.
Chemotaxonomic Significance of Smipine
Utility of Smipine as a Biomarker for Plant Classification and Evolutionary Relationships
The restricted occurrence of this compound in certain plant taxa highlights its potential as a biomarker for classification and understanding evolutionary relationships. Its presence or absence, and potentially its concentration, can provide chemical evidence to support or refine taxonomic groupings established by morphological or genetic data.
For instance, this compound has been reported in the genus Dichilus and the genus Lupinus. frontiersin.orgresearchgate.net Its identification as a major alkaloid in Dichilus suggests it could be a characteristic chemical feature of this genus within the tribe Crotalarieae. researchgate.net In Lupinus, this compound has been quantified at low levels in some Lupinus albus cultivars but not detected in Lupinus angustifolius or Lupinus luteus, indicating potential variation at the species or cultivar level within the genus. frontiersin.org
Another notable occurrence is in the desert plant Haloxylon salicornicum, where this compound was identified as one of the major alkaloids, contributing more than 5% to the total alkaloid profile. africaresearchconnects.comresearchgate.netingentaconnect.com This finding is significant as it represents its presence in a different plant family (Chenopodiaceae) compared to Dichilus and Lupinus (both Leguminosae/Fabaceae), suggesting either convergent evolution of alkaloid biosynthesis or a wider, albeit scattered, distribution than currently understood.
The presence of this compound, alongside other characteristic alkaloids, can help differentiate closely related species or populations and contribute to building a more comprehensive picture of plant phylogeny. Further research on its distribution across a wider range of plant species is needed to fully assess its utility as a broad chemotaxonomic marker.
Comparative Analysis of this compound Profiles in Relation to Broader Alkaloid Composition Across Plant Species
Analyzing the profile of this compound in conjunction with the broader alkaloid composition provides deeper insights into the chemotaxonomic relationships between plant species. Plants often produce a suite of alkaloids, and the specific combination and relative abundance of these compounds can be highly characteristic of a particular taxon.
In the genus Dichilus, this compound is found alongside other piperidyl alkaloids like ammodendrine (B1217927) and quinolizidine (B1214090) alkaloids such as thermopsine. researchgate.net The dominance of piperidyl alkaloids, including this compound, is considered a unique chemotaxonomic character for Dichilus within the tribe Crotalarieae. researchgate.net
In Lupinus albus cultivars, while lupanine (B156748) and sparteine (B1682161) are often the most abundant quinolizidine alkaloids, this compound is present at lower concentrations and its occurrence can vary between cultivars. frontiersin.orgresearchgate.net This contrasts with Lupinus angustifolius and Lupinus luteus, where this compound was not detected in some studies, highlighting interspecific variation in alkaloid profiles within the same genus. frontiersin.org
In Haloxylon salicornicum, this compound is part of a complex alkaloid mixture that includes haloxynine, halosaline, haloxine, and anabasine (B190304), among others. africaresearchconnects.comresearchgate.netingentaconnect.com The presence of this compound as a major component within this distinct alkaloid profile further supports its potential chemotaxonomic value in this species and potentially the genus Haloxylon.
Comparative analysis of these profiles, often using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), allows researchers to identify patterns of alkaloid accumulation that correlate with taxonomic classifications. cabidigitallibrary.org Variations in this compound content and its co-occurrence with other alkaloids can serve as chemical fingerprints, aiding in the identification and classification of plant species and providing clues about their biosynthetic pathways and evolutionary history.
Data on this compound concentration in different plant sources can be presented in tables to illustrate these comparative profiles.
| Plant Species / Cultivar | This compound Content (mg/kg DM) | Major Co-occurring Alkaloids | Reference |
| Dichilus genus | Major alkaloid | Ammodendrine, Thermopsine (in some species) | researchgate.net |
| Lupinus albus cv. Dulce | 11.1 (MI year 1) | Lupanine, Sparteine, etc. | frontiersin.org |
| Lupinus albus (some cultivars) | 10 - 30 | Lupanine, Sparteine, etc. | frontiersin.org |
| Lupinus angustifolius | Not detected (in some studies) | Lupanine, Sparteine, etc. | frontiersin.orgresearchgate.net |
| Lupinus luteus | Not detected (in some studies) | Lupinine, Gramine, Ammodendrine, Sparteine, etc. | frontiersin.orgresearchgate.net |
| Haloxylon salicornicum | > 5% of total alkaloids | Haloxynine, Halosaline, Haloxine, Anabasine, etc. | africaresearchconnects.comresearchgate.netingentaconnect.com |
Note: DM = Dry Matter
This table illustrates how this compound's presence and relative abundance vary across different plant taxa, underscoring its utility in comparative chemotaxonomic studies.
Computational and Theoretical Studies on Smipine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations delve into the electronic structure of a molecule, providing fundamental insights into its properties and how it might behave in chemical reactions. arxiv.orgmdpi.comnih.gov These calculations utilize the principles of quantum mechanics to approximate the behavior of electrons within the molecule. arxiv.org
Methods such as Density Functional Theory (DFT) and ab initio methods (like Møller-Plesset perturbation theory) are commonly employed in quantum chemistry to determine properties like molecular geometry, energy levels, charge distribution, and reactivity descriptors. arxiv.orgnih.govchemrxiv.orgresearchgate.net DFT, for instance, is widely used for calculating the electronic structure, stability, and reactivity of molecules, particularly for systems with a large number of atoms. arxiv.org
Understanding the electronic structure of Smipine can help predict its reactivity, including which parts of the molecule are most likely to participate in chemical reactions or form interactions with other molecules. arxiv.orgmdpi.com Reactivity descriptors derived from quantum chemical calculations, such as frontier molecular orbitals (HOMO and LUMO energies), electrostatic potential maps, and atomic charges, can provide valuable clues about a molecule's propensity to donate or accept electrons, undergo nucleophilic or electrophilic attack, or engage in specific types of interactions. mdpi.com
While direct quantum chemical studies specifically on this compound's electronic structure and reactivity were not found in the search results, the general principles and applications of these methods are well-established. frontiersin.orgarxiv.orgmdpi.comnih.govchemrxiv.org For example, quantum chemical calculations have been used to study the structure and reactivity of other chemical species. frontiersin.orgnih.gov These calculations can also be combined with experimental data to gain a more comprehensive understanding of molecular behavior. chemrxiv.org
Quantum chemical calculations can also contribute to predicting spectroscopic properties, which can be used to experimentally validate theoretical models. nih.gov Furthermore, they play a role in understanding chemical bonding and the energy changes associated with chemical processes. mdpi.com
In Silico Prediction of Potential Biological Targets and Pathways
In silico target prediction methods aim to identify potential biological macromolecules (targets) that a given compound is likely to interact with, based on its chemical structure. biorxiv.orgbiorxiv.org These methods leverage large databases of known ligand-target interactions and computational algorithms to predict novel interactions. biorxiv.org
Various approaches exist for in silico target prediction, including ligand-based methods (which compare the query compound to molecules known to bind to specific targets) and structure-based methods (which involve docking the compound into the binding sites of numerous known protein structures). biorxiv.org Combining multiple prediction tools and approaches can improve the reliability of the predictions. biorxiv.org
Predicting potential biological targets for this compound can provide hypotheses about its possible pharmacological or toxicological effects. Once potential targets are identified, further computational or experimental studies can be designed to validate these predictions and investigate the nature of the interactions.
Beyond individual targets, in silico methods can also be used to predict the potential influence of a compound on biological pathways. biorxiv.orgnih.govnih.gov By identifying the targets of this compound, researchers can map these targets onto known biological pathways and infer how the compound might modulate cellular processes. biorxiv.orgnih.gov Pathway analysis can help understand the broader biological context of this compound's potential activity and identify interconnected biological processes that might be affected. nih.govnih.gov
While specific in silico predictions of this compound's biological targets and pathways were not detailed in the search results, the methodology is widely applied in drug discovery and understanding the biological effects of natural products and other compounds. biorxiv.orgbiorxiv.orgnih.govnih.gov Studies have demonstrated the use of in silico methods to identify potential drug target pathways in diseases like cancer and leishmaniasis. biorxiv.orgnih.govnih.gov These methods can prioritize potential targets and pathways for further experimental investigation. biorxiv.orgnih.gov
It is important to note that in silico predictions provide hypotheses that require experimental validation. However, they serve as a valuable starting point for directing research efforts and can significantly accelerate the process of understanding the potential biological activities of a compound like this compound.
Advanced Research Topics and Future Perspectives in Smipine Studies
Integration of Emerging Analytical and Biosynthetic Technologies in Smipine Research
Advancements in analytical and biosynthetic technologies offer significant opportunities to deepen our understanding of this compound. Modern analytical techniques, such as advanced chromatography and mass spectrometry, are crucial for the isolation, identification, and quantification of compounds in complex matrices. mdpi.cominfinitiaresearch.comopenaccessjournals.com These methods can be applied to this compound found in various biological sources, potentially revealing new occurrences or variations. Techniques like pyrolysis-gas chromatography/mass spectroscopy (Pyr-GC/MS) and Fourier transform infrared microspectroscopy (Micro-FTIR), while discussed in the context of other compounds like microplastics, highlight the diverse analytical arsenal (B13267) available for compound characterization. amecj.com The integration of these emerging analytical methods can enhance the sensitivity and specificity of this compound detection and analysis.
Furthermore, understanding the biosynthetic pathway of this compound is a key area for future research. While the complete pathway for this compound specifically is not extensively detailed in the search results, research into the biosynthesis of related alkaloids, such as quinolizidine (B1214090) alkaloids, provides valuable insights into the potential enzymatic steps involved. nih.goviupac.org Studies on other natural products demonstrate the power of techniques like chemoproteomics in elucidating biosynthetic pathways by identifying and characterizing the enzymes responsible for specific transformations. frontiersin.org Applying such technologies could help uncover the genes and enzymes involved in this compound production in its native sources. The construction of de novo biosynthetic pathways in microbial hosts is also a promising avenue for sustainable production of complex natural products, a concept that could potentially be explored for this compound once its biosynthesis is fully understood. nih.gov
Opportunities in Exploring this compound's Role in Chemical Ecology and Plant-Microbe Interactions
This compound's presence in plants suggests a potential role in chemical ecology, the study of chemically mediated interactions between organisms. mdpi.comunine.chfrontiersin.org Plants produce a wide array of secondary metabolites that mediate their interactions with herbivores, pathogens, and beneficial microbes. mdpi.comfrontiersin.orgfrontiersin.org Investigating this compound's function in this context could reveal its role in plant defense against pests or diseases, or in mediating symbiotic relationships with microorganisms in the soil or within plant tissues. frontiersin.orgmdpi.com
Research in chemical ecology often involves identifying semiochemicals that influence the behavior of other organisms. mdpi.comfrontiersin.org this compound could act as a deterrent, attractant, or signaling molecule in the plant's interaction network. Studies on plant-microbe interactions highlight the crucial roles of plant-derived molecules in establishing symbiotic or pathogenic relationships and in intracellular signaling. frontiersin.orgnih.gov Exploring how this compound influences or participates in these complex interactions represents a significant future research direction.
Application of Omics Data (Genomics, Transcriptomics, Metabolomics) to Advance this compound Research
The application of omics technologies, including genomics, transcriptomics, and metabolomics, can provide a comprehensive view of the biological systems producing or interacting with this compound. mdpi.comtaylorfrancis.comcd-genomics.comresearchgate.netbiostrand.ai Genomics can help identify the genes encoding the enzymes involved in this compound biosynthesis. Transcriptomics can reveal the gene expression patterns associated with this compound production under different conditions or in different plant tissues. mdpi.comcd-genomics.com Metabolomics, which involves the global analysis of metabolites, can help profile the metabolic landscape in which this compound is found and identify potential precursors or related compounds. mdpi.comtaylorfrancis.comresearchgate.net
Integrating data from these different omics levels offers a powerful approach to understand complex biological processes related to this compound. mdpi.comtaylorfrancis.comcd-genomics.combiorxiv.org Multi-omics analysis can help correlate gene expression with metabolite production, providing insights into the regulation of this compound biosynthesis. taylorfrancis.comcd-genomics.com This integrated approach can accelerate the identification of key genes and pathways involved in this compound biology. taylorfrancis.comcd-genomics.combiorxiv.org Furthermore, omics data analysis, often utilizing computational and statistical methods, is crucial for interpreting the large datasets generated by these technologies. sapient.bionih.govki.se
Methodological Innovations in Isolation and Derivatization for Enhanced Research Outputs
Efficient isolation and purification methods are fundamental to the study of natural products like this compound. Innovative approaches in extraction and separation techniques can improve yields and purity, which are essential for structural elucidation and biological activity testing. While general analytical techniques for isolation exist mdpi.com, specific challenges related to this compound's chemical properties or its low abundance in natural sources may necessitate the development of tailored isolation strategies.
Derivatization, the chemical modification of a compound to enhance its analytical properties, is another area ripe for innovation in this compound research. sigmaaldrich.com Derivatization can improve volatility, thermal stability, and detectability, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comresearchgate.net Developing novel or optimized derivatization methods specifically for this compound could significantly enhance the sensitivity and accuracy of its detection and quantification in various matrices. nih.govnih.gov This is particularly important for analyzing this compound at low concentrations or in complex biological samples.
Q & A
Q. What peer-review criteria are critical for publishing this compound studies?
- Methodological Answer : Ensure clarity in hypothesis testing, raw data accessibility, and conflict-of-interest disclosures. Adhere to journal-specific guidelines (e.g., Beilstein Journal’s compound characterization standards) and address reviewer concerns about statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
